4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane
Description
Molecular Formula: C₁₂H₂₃BO₃ Molecular Weight: 226.12 g/mol CAS No.: 2249826-22-8 Structure: Features a pinacol boronate ester core (1,3,2-dioxaborolane) with a tetrahydro-2H-pyran-4-ylmethyl substituent. The tetrahydro-2H-pyran group provides a saturated six-membered oxygen-containing ring, enhancing steric bulk and influencing solubility and reactivity . Applications: Used in cross-electrophile coupling reactions, particularly in synthetic organic chemistry for C–B bond functionalization . Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-ylmethyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGDTKLIAIPNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249826-22-8 | |
| Record name | 4,4,5,5-tetramethyl-2-[(oxan-4-yl)methyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane can be achieved through several synthetic routes. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with tetrahydro-2H-pyran-4-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Chemical Reactions Analysis
Scientific Research Applications
4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the synthesis of boron-containing drugs and drug candidates, as boron atoms can enhance the biological activity and selectivity of the molecules.
Material Science: It is employed in the preparation of boron-containing polymers and materials with unique properties, such as improved thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Physical and Chemical Properties
Key Research Findings
- Electrochemical Applications : The main compound demonstrated efficacy in nickel-catalyzed alkyl-alkyl cross-couplings with yields up to 70% .
- Thiophene Analog: Exhibited redshifted UV-Vis absorption compared to non-aromatic analogs, suggesting utility in optoelectronic materials .
- Dihydro-pyran Analog (CAS 287944-16-5) : Used in photoredox catalysis for cyclobutane synthesis, highlighting its role in radical-based reactions .
Q & A
Q. What are the primary synthetic routes for 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors or boronic esterification. A common method involves reacting tetrahydro-2H-pyran-4-ylmethyl halides with pinacol borane derivatives under palladium catalysis. For example:
- Step 1: React tetrahydro-2H-pyran-4-ylmethyl chloride with bis(pinacolato)diboron (Bpin) in the presence of Pd(dppf)Cl catalyst and KOAc base in THF at 80°C for 12 hours .
- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester .
Q. How is the compound characterized in academic research settings?
Standard analytical techniques include:
Q. What are its key applications in medicinal chemistry?
This boronic ester serves as an intermediate in drug discovery:
- Suzuki Coupling: Cross-couples with aryl halides to generate biaryl motifs for kinase inhibitors .
- Prodrug Design: The tetrahydro-2H-pyran (THP) group enhances solubility for in vivo studies .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Critical parameters include:
Q. How does the THP group influence the compound’s stability?
The THP moiety stabilizes the boronic ester against hydrolysis but introduces sensitivity to acidic conditions:
Q. What strategies resolve contradictions in spectroscopic data for this compound?
Discrepancies in H NMR (e.g., THP proton splitting) often arise from stereochemical or solvent effects:
Q. How is the compound used in materials science?
It enables the synthesis of π-conjugated polymers for optoelectronics:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
